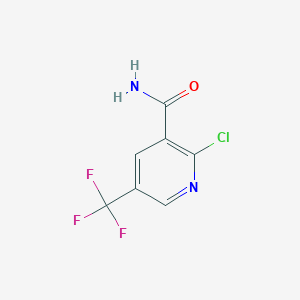

2-Chloro-5-(trifluoromethyl)nicotinamide

CAS No.: 1279217-36-5

Cat. No.: VC8065560

Molecular Formula: C7H4ClF3N2O

Molecular Weight: 224.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279217-36-5 |

|---|---|

| Molecular Formula | C7H4ClF3N2O |

| Molecular Weight | 224.57 g/mol |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) |

| Standard InChI Key | UFYIIUDQDXGSSS-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-5-(trifluoromethyl)nicotinamide belongs to the nicotinamide family, featuring a pyridine ring substituted with chlorine at position 2, a trifluoromethyl group at position 5, and a carboxamide functional group at position 3. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1279217-36-5 | |

| Molecular Formula | C₇H₄ClF₃N₂O | |

| Molecular Weight | 224.57 g/mol | |

| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |

| SMILES | ClC1=NC=C(C(=O)N)C(=C1)C(F)(F)F |

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability in drug design .

Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multistep routes involving halogenation and amidation. Key methods include:

Catalytic Hydrogenation of Chlorinated Precursors

A patent (CN102452976A) describes the synthesis of 2-chloro-5-trifluoromethylpyridine via N-oxidation of 3-methylpyridine, followed by benzoyl chloride chlorination and chlorine gas treatment . Adapting this method, the amide group can be introduced through hydrolysis and subsequent coupling with ammonia .

Direct Chlorination of Nicotinamide Derivatives

Alternative approaches use 2,6-dichloro-5-fluoronicotinate intermediates, selectively dechlorinated using catalysts like Lindlar or Raney nickel under mild conditions (20–50°C, 1–5 atm) . Yields up to 82.7% are achievable with column chromatography purification .

Process Optimization

-

Solvents: Dichloromethane, methanol, and tetrahydrofuran are preferred for their compatibility with chlorinating agents .

-

Catalysts: Palladium carbon and triethylamine improve selectivity and reaction rates .

-

Scalability: Batch reactions in four-neck flasks (100 mL scale) demonstrate feasibility for industrial production .

Applications in Pharmaceutical Research

Antimicrobial Activity

A 2014 study in the Journal of Medicinal Chemistry identified 2-chloro-5-(trifluoromethyl)nicotinamide derivatives as potent inhibitors of Sfp-PPTase, an enzyme critical for surfactin biosynthesis in Bacillus subtilis. Compound 55 (a structural analog) showed:

-

MIC: 1.1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Synergy with Efflux Pump Inhibitors: Enhanced activity against Gram-negative E. coli when combined with phenylalanine-arginine β-naphthylamide .

Drug Metabolism and Pharmacokinetics (DMPK)

-

Solubility: 20 μM in PBS (pH 7.4), sufficient for in vivo studies .

-

Permeability: High passive permeability (1122 × 10⁻⁶ cm/s) in PAMPA assays .

-

Metabolic Stability: Half-life >30 minutes in rat liver microsomes, indicating moderate hepatic clearance .

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Respiratory Toxicity | H335 | May cause respiratory irritation |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the trifluoromethyl or amide groups could enhance target affinity .

-

Formulation Development: Nanoencapsulation may improve solubility for intravenous delivery .

-

Ecotoxicity Assessments: Environmental impact studies are lacking and critical for agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume